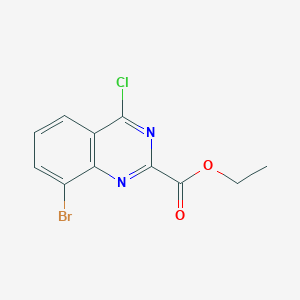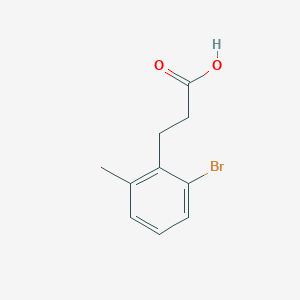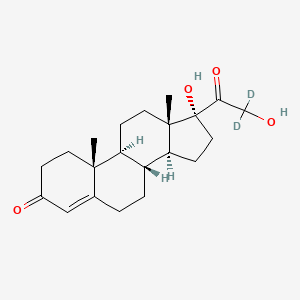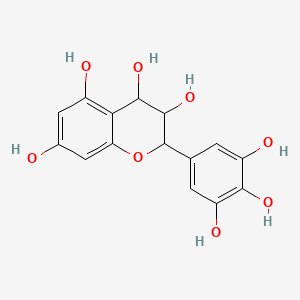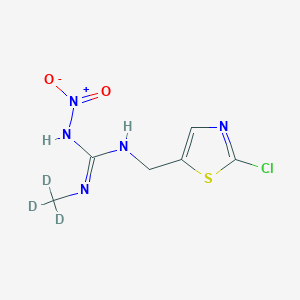
Clothianidin-d3
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Clothianidin-d3 is similar to that of Clothianidin . The difference lies in the replacement of three hydrogen atoms by deuterium .Chemical Reactions Analysis
Clothianidin-d3, like other neonicotinoids, was developed to replace nicotine, which is an effective insecticide but degrades too rapidly to be practical for large-scale use . The exact chemical reactions involving Clothianidin-d3 are not extensively documented in the available literature.Physical And Chemical Properties Analysis
Clothianidin-d3 is a solid, powder-like substance . It has a relative density of 1.61 g/mL . More detailed physical and chemical properties are not extensively documented in the available literature.Applications De Recherche Scientifique
Analytical Standard
Clothianidin-d3 is used as an analytical standard in scientific research . It is used in various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for the analysis and quantification of chemical substances .
Environmental Research
Clothianidin-d3 is used in environmental research, particularly in the study of nanopesticides . Researchers investigate the environmental fate of nanopesticides, including their durability, sorption, and photodegradation . For instance, studies have shown that nanoformulations of Clothianidin-d3 can increase its sorption to soil by up to 51% compared to its unformulated state .
Pesticide Research
Clothianidin-d3 is used in pesticide research. It is a neonicotinoid, a class of neuro-active insecticides. Researchers use Clothianidin-d3 to understand the behavior and impact of these pesticides in the environment .
Agricultural Applications
In agriculture, Clothianidin-d3 is used in the development of nano-enabled agrochemicals . These nanoformulations can potentially make agrochemicals more environmentally friendly and reduce their impact on human health .
Food Safety Testing
Clothianidin-d3 is used in food safety testing. For example, it can be used to quantify the presence of neonicotinoids in honey . This is important for ensuring the safety and quality of food products.
Development of New Products
Clothianidin-d3 is used in the development and evaluation of new nano-enabled agrochemicals . It helps in benchmarking the performance of new products against existing ones, supporting an objective assessment of new environmental risks and benefits .
Mécanisme D'action
Target of Action
Clothianidin-d3, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When Clothianidin-d3 binds to these receptors, it disrupts normal nerve function, leading to paralysis and eventually death of the insect .
Mode of Action
Clothianidin-d3 acts as an agonist of the nAChR, meaning it binds to these receptors and triggers a response, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to an overstimulation of the nervous system, causing rapid knockdown of the insect This leads to a continuous stimulation of the nerves, resulting in the insect’s paralysis and death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nachrs, disrupting the transmission of nerve impulses . This disruption affects various physiological processes in the insect, leading to its paralysis and death .
Pharmacokinetics
It is known that clothianidin-d3, like other neonicotinoids, is systemic, meaning it can be absorbed and transported within the plant to all parts, including pollen and nectar . This property makes Clothianidin-d3 effective against sucking and chewing insects .
Result of Action
The primary result of Clothianidin-d3’s action is the rapid knockdown of the insect, leading to its paralysis and eventual death . At the cellular level, Clothianidin-d3 disrupts normal nerve function by overstimulating the nAChRs, leading to a continuous firing of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clothianidin-d3. For instance, temperature can affect the toxicity of Clothianidin-d3, with higher temperatures potentially increasing its toxicity . Soil moisture content can also influence the availability and uptake of Clothianidin-d3 by plants . .
Safety and Hazards
Orientations Futures
Future research should focus on understanding the environmental impact of Clothianidin-d3, especially its effects on non-target organisms such as bees . Studies are also needed to understand the biodegradation and biotransformation of Clothianidin-d3 . Furthermore, the development of green protocols such as bioremediation to reduce or eliminate Clothianidin-d3 contamination from the environment is a promising future direction .
Propriétés
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOBECODWQEAB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746817 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine | |
CAS RN |
1262776-24-8 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



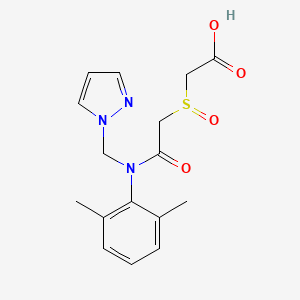
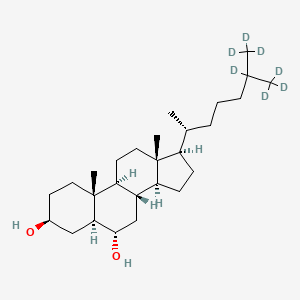

![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)
![[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid](/img/structure/B6594638.png)

